molecular formula C8H8BClO5 B1418639 5-Borono-4-chloro-2-methoxybenzoic acid CAS No. 957066-09-0

5-Borono-4-chloro-2-methoxybenzoic acid

Cat. No.: B1418639
CAS No.: 957066-09-0
M. Wt: 230.41 g/mol
InChI Key: PTFZFTUJDUZSLR-UHFFFAOYSA-N
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Description

5-Borono-4-chloro-2-methoxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group (–B(OH)₂), a chlorine atom, and a methoxy group (–OCH₃) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-4-chloro-2-methoxybenzoic acid typically involves the introduction of the boronic acid group onto a pre-functionalized benzoic acid derivative. One common method is the borylation of 4-chloro-2-methoxybenzoic acid using a boron reagent such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key steps include the preparation of the starting materials, the borylation reaction, and subsequent purification of the product.

Chemical Reactions Analysis

Types of Reactions

5-Borono-4-chloro-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: 4-Chloro-2-methoxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Borono-4-chloro-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Borono-4-chloro-2-methoxybenzoic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary depending on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-chloro-2-methoxybenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

    5-Chloro-2-methoxybenzoic acid: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.

    Methyl 5-borono-4-chloro-2-methoxybenzoate: An ester derivative with similar reactivity but different physical properties.

Uniqueness

5-Borono-4-chloro-2-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzoic acid core. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

5-borono-4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO5/c1-15-7-3-6(10)5(9(13)14)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFZFTUJDUZSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657318
Record name 5-Borono-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-09-0
Record name 5-Borono-4-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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